molecular formula C15H18BrN3O B10935528 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide

Cat. No.: B10935528
M. Wt: 336.23 g/mol
InChI Key: YEBJQBAJEMZTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzamide moiety through a propyl linker. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYLBENZAMIDE is unique due to its specific combination of a bromo-substituted pyrazole ring and a benzamide moiety linked by a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4-methylbenzamide

InChI

InChI=1S/C15H18BrN3O/c1-11-4-6-13(7-5-11)15(20)17-8-3-9-19-10-14(16)12(2)18-19/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)

InChI Key

YEBJQBAJEMZTSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2C=C(C(=N2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.